(1S,3R)-3-aminocyclohexanol

Catalog No.
S1522241
CAS No.
1110772-04-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-aminocyclohexanol

CAS Number

1110772-04-7

Product Name

(1S,3R)-3-aminocyclohexanol

IUPAC Name

(1S,3R)-3-aminocyclohexan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

NIQIPYGXPZUDDP-RITPCOANSA-N

SMILES

C1CC(CC(C1)O)N

Synonyms

(1S,3R)-3-Aminocyclohexanol

Canonical SMILES

C1CC(CC(C1)O)N

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)N

(1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) is a highly defined chiral building block characterized by a 1,3-cis configuration of its amino and hydroxyl groups on a cyclohexane scaffold [1]. In medicinal chemistry and advanced organic synthesis, this specific enantiomer is highly sought after for its ability to impart distinct angular geometry and favorable physicochemical properties—such as improved aqueous solubility and target binding affinity—when incorporated into active pharmaceutical ingredients (APIs). Procuring this enantiopure compound allows research and manufacturing teams to bypass complex, low-yield late-stage chiral resolutions, making it a critical precursor for the development of kinase inhibitors, TRPV1 antagonists, and complex bicyclic heterocycles.

Substituting (1S,3R)-3-aminocyclohexanol with its racemic mixture, trans-isomers, or the (1R,3S) enantiomer introduces severe process and performance liabilities. The cis-1,3 relationship specifically favors a highly stable diequatorial conformation, which dictates the precise spatial orientation required for receptor pocket binding, such as in TRPV1 antagonists[1]. Trans-isomers, which adopt axial-equatorial conformations, fail to achieve this necessary 3D vector, leading to drastic reductions in binding affinity. Furthermore, using a racemic mixture in API synthesis necessitates costly and yield-depleting enzymatic kinetic resolutions or diastereomeric salt formations downstream, significantly increasing the cost of goods and reducing batch reproducibility.

Optimization of API Solubility and Target Affinity

During the optimization of isoxazole-3-carboxamide derivatives for TRPV1 antagonism, the incorporation of the bespoke (1S,3R)-3-aminocyclohexanol motif was directly responsible for achieving the requisite balance of potency and aqueous solubility [1]. Compared to unsubstituted or alternative isomeric motifs, the (1S,3R) configuration yielded highly efficacious compounds (e.g., Compounds 32 and 40) that demonstrated significant antihyperalgesic effects in in vivo rat complete Freund's adjuvant (CFA) assays.

Evidence DimensionPotency and aqueous solubility balance in API leads
Target Compound Data(1S,3R)-3-aminocyclohexanol motif provided optimal solubility and in vivo antihyperalgesic efficacy
Comparator Or BaselineAlternative isomeric motifs and unsubstituted isoxazole-3-carboxamides
Quantified DifferenceSuccessful progression to in vivo efficacy models due to resolved solubility bottlenecks
ConditionsRat CFA assay / Lead optimization profiling

Selecting this exact enantiomer directly solves the dual challenge of maintaining high target affinity while overcoming the poor aqueous solubility typical of rigid heterocyclic API leads.

Elimination of Late-Stage Resolution Penalties in Scale-Up

Direct procurement of the enantiopure (1S,3R)-3-aminocyclohexanol bypasses the need for complex enzymatic kinetic resolution (e.g., using lipases) or diastereomeric salt formation (e.g., with (R)-mandelic acid) [1]. When starting from a racemic cis/trans mixture, these resolution steps typically cap the maximum theoretical yield of a single enantiomer at 50% and require multiple costly purification cycles to achieve >95% enantiomeric excess.

Evidence DimensionMaximum theoretical yield and process steps
Target Compound Data100% utilization of the chiral building block with zero resolution steps
Comparator Or BaselineRacemic 3-aminocyclohexanol (max 50% theoretical yield per resolution cycle)
Quantified DifferenceEliminates ≥50% material loss and removes bottleneck purification steps
ConditionsScale-up API manufacturing and synthetic route design

Using the pre-resolved enantiomer halves the required mass of starting material and eliminates expensive, time-consuming purification steps in scale-up manufacturing.

Conformational Rigidity for Bicyclic Ring Closure

The synthesis of fused or bridged heterocyclic systems, such as tetrahydro-1,3-oxazine derivatives, relies heavily on the spatial orientation of the precursor's functional groups [1]. The 1,3-cis orientation of (1S,3R)-3-aminocyclohexanol allows for facile diequatorial positioning, enabling direct and efficient cyclization. In contrast, trans-isomers suffer from severe steric strain during similar cyclization attempts, leading to reaction failure or complex side-product formation.

Evidence DimensionSuitability for 1,3-oxazine cyclization
Target Compound DataFacile ring closure due to diequatorial cis-geometry
Comparator Or Baselinetrans-3-aminocyclohexanol (axial-equatorial geometry)
Quantified DifferenceEnables direct formation of bridged heterocycles that are sterically prohibited for trans-isomers
ConditionsSynthesis of cyclic tetrahydro-1,3-oxazine derivatives

For synthetic routes requiring the formation of fused or bridged oxazine systems, the cis-geometry of the (1S,3R) isomer is an absolute structural requirement, not merely an optional optimization.

Synthesis of TRPV1 Antagonists and Analgesics

Directly following its proven ability to balance potency and aqueous solubility, this compound is the optimal choice for synthesizing isoxazole-carboxamide-based pain therapeutics and other CNS-active agents where physicochemical properties are a bottleneck[1].

Conformationally Restricted API Scaffolds

Ideal for procurement when a specific angular turn—dictated by the diequatorial 1,3-cis substitution—is required to fit into tight kinase or GPCR binding pockets, avoiding the binding affinity drop-offs seen with trans-isomer substitution [1].

Precursor for Fused Heterocyclic Systems

The mandatory starting material for the synthesis of tetrahydro-1,3-oxazines and other bicyclic frameworks, where the cis-geometry is strictly required for successful ring closure and the prevention of steric strain-induced side reactions[2].

XLogP3

-0.1

Dates

Last modified: 08-15-2023

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